(Z)-2-(4-(4-ethoxyphenyl)-2-(phenylimino)thiazol-3(2H)-yl)ethanol
CAS No.: 928199-29-5
Cat. No.: VC6543856
Molecular Formula: C19H20N2O2S
Molecular Weight: 340.44
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 928199-29-5 |
|---|---|
| Molecular Formula | C19H20N2O2S |
| Molecular Weight | 340.44 |
| IUPAC Name | 2-[4-(4-ethoxyphenyl)-2-phenylimino-1,3-thiazol-3-yl]ethanol |
| Standard InChI | InChI=1S/C19H20N2O2S/c1-2-23-17-10-8-15(9-11-17)18-14-24-19(21(18)12-13-22)20-16-6-4-3-5-7-16/h3-11,14,22H,2,12-13H2,1H3 |
| Standard InChI Key | LCGGLDSVVXRILC-VXPUYCOJSA-N |
| SMILES | CCOC1=CC=C(C=C1)C2=CSC(=NC3=CC=CC=C3)N2CCO |
Introduction
Structural and Molecular Characterization
Molecular Composition
The compound’s molecular formula is C₁₉H₂₀N₂O₂S, with a molecular weight of 340.44 g/mol. Its IUPAC name, 2-[4-(4-ethoxyphenyl)-2-phenylimino-1,3-thiazol-3-yl]ethanol, reflects the arrangement of its functional groups (Table 1).
Table 1: Molecular Properties of (Z)-2-(4-(4-Ethoxyphenyl)-2-(Phenylimino)Thiazol-3(2H)-Yl)Ethanol
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₀N₂O₂S |
| Molecular Weight | 340.44 g/mol |
| IUPAC Name | 2-[4-(4-Ethoxyphenyl)-2-(phenylimino)-1,3-thiazol-3-yl]ethanol |
| SMILES | CCOC1=CC=C(C=C1)C2=CSC(=NC3=CC=CC=C3)N2CCO |
| InChI Key | LCGGLDSVVXRILC-VXPUYCOJSA-N |
The Z-configuration of the imino group (C=N) is critical for its stereochemical stability, influencing interactions with biological targets.
Synthesis and Chemical Reactivity
Synthetic Routes
The synthesis follows multi-step protocols common to thiazole derivatives (Figure 1) :
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Condensation: Reacting 4-ethoxyphenylthioamide with phenyl isothiocyanate forms a thiosemicarbazide intermediate.
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Cyclization: Treatment with ethyl chloroacetate induces cyclization to form the thiazolidinone core.
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Functionalization: Alkylation or oxidation introduces the ethanol side chain.
Key Reaction Conditions:
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Temperature: Reflux conditions (70–100°C).
Reactivity Insights
The hydroxyl (-OH) and imino (-N=) groups serve as reactive sites:
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Hydroxyl Group: Participates in hydrogen bonding and esterification.
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Imino Group: Undergoes tautomerization (keto-enol) under acidic/basic conditions, affecting biological activity .
Applications and Future Directions
Drug Development
This compound’s modular structure allows derivatization for:
Analytical Challenges
Current limitations include:
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Spectral Data Gaps: Need for NMR, MS, and XRD validation.
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Pharmacokinetic Studies: Assessing bioavailability and metabolic stability.
Table 2: Research Priorities for (Z)-2-(4-(4-Ethoxyphenyl)-2-(Phenylimino)Thiazol-3(2H)-Yl)Ethanol
| Priority Area | Objective |
|---|---|
| Synthesis Optimization | Improve yield (>75%) |
| Biological Screening | Test against NCI-60 cell panel |
| Toxicity Profiling | Determine LD₅₀ in rodent models |
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